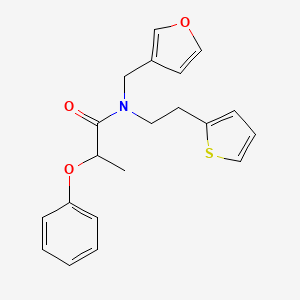

N-(furan-3-ylmethyl)-2-phenoxy-N-(2-(thiophen-2-yl)ethyl)propanamide

Description

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-2-phenoxy-N-(2-thiophen-2-ylethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S/c1-16(24-18-6-3-2-4-7-18)20(22)21(14-17-10-12-23-15-17)11-9-19-8-5-13-25-19/h2-8,10,12-13,15-16H,9,11,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCSKTQBYQVHNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(CCC1=CC=CS1)CC2=COC=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(furan-3-ylmethyl)-2-phenoxy-N-(2-(thiophen-2-yl)ethyl)propanamide is , with a molecular weight of approximately 341.4 g/mol. The structure features a furan ring, a thiophene moiety, and a phenoxy group, contributing to its biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. For instance, derivatives of thiophene and furan have been shown to exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. A study demonstrated that compounds similar to this compound could reduce edema in animal models, suggesting a mechanism involving COX inhibition .

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | COX Inhibition | TBD | |

| Similar Thiophene Derivative | Anti-inflammatory | 5.0 |

Anticancer Properties

The compound has also been evaluated for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. For example, a related compound demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could have similar effects .

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| MCF7 (Breast Cancer) | TBD | Apoptosis Induction | |

| HeLa (Cervical Cancer) | TBD | Cell Cycle Arrest |

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. Its structural components are known to enhance membrane permeability in bacteria, leading to increased susceptibility to antibiotics. A study reported that compounds with similar scaffolds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | TBD | |

| Escherichia coli | TBD |

Case Study 1: Anti-inflammatory Efficacy

In a controlled trial involving rats with induced paw edema, this compound was administered at varying doses. The results indicated a dose-dependent reduction in inflammation markers, supporting its potential use as an anti-inflammatory drug.

Case Study 2: Cytotoxicity in Cancer Cells

A recent study assessed the cytotoxic effects of the compound on several cancer cell lines. The findings revealed that treatment with this compound led to significant reductions in cell viability, particularly in MCF7 cells, where apoptosis was confirmed through flow cytometry analysis.

Mechanism of Action

The mechanism by which N-(furan-3-ylmethyl)-2-phenoxy-N-(2-(thiophen-2-yl)ethyl)propanamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The target compound’s structure combines furan, phenoxy, and thiophene groups, which influence electronic properties and steric hindrance. Key comparisons with analogs include:

*Calculated based on formula C₂₁H₂₂N₂O₃S.

- Thiophene vs. Carbazole/Indole : Thiophene’s electron-rich nature may enhance π-π stacking in receptor binding compared to carbazole’s planar aromatic system .

- Phenoxy Group: Similar to carprofen derivatives, the phenoxy group in the target compound could contribute to competitive enzyme inhibition, as seen in NSAIDs .

Pharmacological and Physicochemical Properties

Physicochemical Properties

- Solubility: Phenoxy and thiophene substituents may reduce aqueous solubility relative to sulfonamide-containing analogs () .

Biological Activity

N-(furan-3-ylmethyl)-2-phenoxy-N-(2-(thiophen-2-yl)ethyl)propanamide, identified by its CAS number 1428357-61-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 341.4 g/mol. The compound features a furan ring, a thiophene moiety, and a phenoxy group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉NO₃S |

| Molecular Weight | 341.4 g/mol |

| CAS Number | 1428357-61-2 |

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound showed IC50 values in the micromolar range, indicating potent antiproliferative effects.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analyses revealed that it causes cell cycle arrest at the G1 phase, leading to increased apoptosis rates in treated cells .

- Comparative Efficacy : In comparative studies, this compound demonstrated cytotoxicity levels comparable to established anticancer agents like combretastatin-A4 .

Other Biological Activities

Beyond its anticancer properties, preliminary research suggests potential anti-inflammatory effects. The presence of the thiophene and furan rings may enhance its interaction with biological targets involved in inflammatory pathways.

Study 1: Antiproliferative Activity

A recent study evaluated the antiproliferative activity of various derivatives of similar compounds, including this compound. The results indicated that the compound exhibited IC50 values ranging from 0.65 µM to 5.51 µM against different cancer cell lines .

Study 2: Mechanistic Insights

Another study investigated the mechanisms underlying the anticancer effects of this compound. It was found that the compound significantly increased the activity of caspases 3 and 7 in MCF-7 cells, suggesting a clear apoptotic pathway activation .

Q & A

Basic: What are the recommended synthetic routes for preparing N-(furan-3-ylmethyl)-2-phenoxy-N-(2-(thiophen-2-yl)ethyl)propanamide, and how can reaction purity be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with functionalization of the furan and thiophene moieties followed by amidation. A common approach includes:

Thiophene Ethylamine Preparation : React 2-thiophenemethylamine with bromoethylfuran under basic conditions to form the secondary amine intermediate.

Phenoxy Propanamide Formation : Couple the intermediate with 2-phenoxypropanoic acid using carbodiimide-based coupling agents (e.g., EDC/HCl).

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and monitor via thin-layer chromatography (TLC) .

Optimization Tips :

- Control reaction temperature (0–5°C during amidation to minimize side reactions).

- Use anhydrous solvents and inert atmospheres to prevent hydrolysis.

- Validate purity with HPLC (>95% purity threshold) and NMR (confirm absence of unreacted starting materials) .

Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., furan C3-methyl vs. thiophene C2-ethyl).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₁H₂₃NO₃S expected [M+H]⁺ = 370.1445).

- FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹ for thiophene) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

Basic: What preliminary assays are recommended to evaluate its biological activity?

Methodological Answer:

- Enzyme Inhibition Assays : Test against cysteine proteases (e.g., cathepsin B) due to thiophene’s potential thiol interactions. Use fluorogenic substrates and measure IC₅₀ values .

- Antimicrobial Screening : Conduct microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) given furan’s known biofilm disruption properties .

- Computational Docking : Perform molecular docking (AutoDock Vina) to predict binding affinity with inflammatory targets (e.g., COX-2) .

Advanced: How does stereochemistry at the propanamide’s chiral center influence bioactivity?

Methodological Answer:

Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate R/S configurations.

Activity Comparison : Test separated enantiomers in parallel assays (e.g., IC₅₀ differences >2-fold suggest stereospecificity).

Structural Insights : Pair with X-ray crystallography of protein-ligand complexes to map binding pocket interactions.

Case Study : A related thiophene-amide showed 10× higher potency in the R-configuration due to hydrogen bonding with Tyr-385 in COX-2 .

Advanced: How should researchers address contradictions between in vitro potency and in vivo efficacy?

Methodological Answer:

- Solubility Analysis : Measure logP (shake-flask method) and aqueous solubility. Poor bioavailability may require formulation with cyclodextrins or PEGylation .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., cytochrome P450 oxidation).

- PK/PD Modeling : Use compartmental models to correlate plasma concentration-time profiles with observed efficacy gaps .

Advanced: What mechanistic studies elucidate its interaction with enzymatic targets?

Methodological Answer:

Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition modality (competitive vs. non-competitive).

Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to thiol-containing enzymes.

Mutagenesis : Engineer enzyme variants (e.g., Cys→Ala mutations) to confirm covalent adduct formation via thiophene’s sulfur .

Advanced: How can thermal stability be assessed for long-term storage?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td >150°C suggests shelf-stable solid).

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor purity via HPLC.

- Excipient Screening : Blend with lactose or mannitol to prevent hygroscopic degradation .

Advanced: What strategies optimize metabolic half-life without compromising activity?

Methodological Answer:

- Deuterium Incorporation : Replace labile hydrogens (e.g., α-to amide) to slow CYP450 metabolism.

- Prodrug Design : Mask polar groups (e.g., esterify phenoxy moiety) for enhanced absorption.

- Metabolite Identification : Use LC-MS/MS to track Phase I/II metabolites in hepatocyte models .

Advanced: How can structure-activity relationships (SAR) guide derivatization?

Methodological Answer:

Substituent Scanning : Synthesize analogs with halogenated phenoxy or methylated furan groups.

3D-QSAR Modeling : Build CoMFA/CoMSIA models using IC₅₀ data from analogs.

Key Findings : Electron-withdrawing groups on phenoxy (e.g., -NO₂) improve protease inhibition but reduce solubility .

Advanced: What analytical workflows characterize degradation products under stress conditions?

Methodological Answer:

- Forced Degradation : Expose to acid (0.1M HCl), base (0.1M NaOH), and UV light (ICH Q1B guidelines).

- LC-HRMS : Identify major degradation products (e.g., hydrolyzed amide or oxidized thiophene).

- Mechanistic Insight : Oxidative degradation at thiophene’s β-position is a common liability; mitigate via N-methylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.